molecular formula C21H17F2N3O2S2 B2514722 N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 905697-85-0

N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Numéro de catalogue B2514722
Numéro CAS: 905697-85-0
Poids moléculaire: 445.5
Clé InChI: UEDYNKOREQOHMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The molecule , N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, is a novel antiviral agent that has been synthesized and characterized for its potential against COVID-19. The molecule has been studied for its molecular structure, drug likeness, and its interaction with SARS-CoV-2 protein through molecular docking .

Synthesis Analysis

The synthesis of the molecule involves the creation of a dimeric form, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, which has been characterized using spectroscopic methods such as FT-IR and FT-Raman. The synthesis process is not detailed in the provided data, but the characterization suggests a careful design to ensure the presence of functional groups that are key to the molecule's antiviral activity .

Molecular Structure Analysis

The molecular structure of the compound has been optimized using density functional theory (B3LYP method with the 6-311G++(d,p) basis set). The optimized geometry indicates a near-planarity between the phenyl ring and the pyrimidine ring, which may be significant for the molecule's interaction with biological targets. The substitution of the electronegative fluorine atom and the intermolecular contacts due to the amino pyrimidine have been analyzed, suggesting that these features are crucial for the molecule's activity .

Chemical Reactions Analysis

Although the specific chemical reactions involving the molecule are not detailed in the provided data, the presence of fluorine atoms suggests that it could participate in electrophilic substitution reactions, similar to other N-halogeno compounds. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been shown to be a site-selective electrophilic fluorinating agent, indicating that the fluorine atoms in the molecule of interest could also play a role in its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the molecule have been explored through natural bond orbital (NBO) analysis, which reveals the presence of strong stable hydrogen-bonded N-H···N intermolecular interactions and weaker intramolecular interactions such as C-H···O and N-H···O. The Hirshfeld surfaces and 2D-fingerprint analysis confirm the nature and quantitative contributions of these intermolecular interactions to the crystal packing. The red shift in the N-H stretching frequency observed in the IR spectrum substantiates the formation of N-H···N intermolecular hydrogen bonds. The drug likeness of the molecule has been assessed based on Lipinski's rule, and its pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been calculated, suggesting favorable characteristics for a drug candidate .

Applications De Recherche Scientifique

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research by Gangjee et al. (2008) elucidates the potential of compounds similar to N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. The study highlighted the synthesis and evaluation of classical and nonclassical antifolates showing significant inhibitory activities, suggesting their potential in cancer therapeutics (Gangjee et al., 2008).

Quantum Chemical Analysis and Molecular Docking

Another study by Mary et al. (2020) provided a quantum chemical insight into the structure and interactions of a similar molecule, focusing on its potential as an anti-COVID-19 molecule through molecular docking against SARS-CoV-2 protein. The research shed light on the molecule's spectroscopic properties, drug likeness, and molecular docking, suggesting its antiviral potency (Mary et al., 2020).

Crystal Structure Analysis

Research on the crystal structures of related compounds provides valuable insights into their molecular conformations and potential applications in drug design. Studies like those conducted by Subasri et al. (2016) and (2017) explore the crystal structures of similar acetamide compounds, revealing their folded conformations and intramolecular hydrogen bonding, which are crucial for understanding their bioactive forms and designing more effective drugs (Subasri et al., 2016); (Subasri et al., 2017).

Synthetic Methodology and Spectral Characterization

The synthesis and characterization of new derivatives incorporating the thieno[2,3-d]pyrimidine scaffold, as discussed by Zaki et al. (2017), demonstrate the versatility of these compounds in medicinal chemistry. The research highlights novel synthetic routes and spectral characterization, paving the way for the development of new pharmacologically active molecules (Zaki et al., 2017).

Antitumor Activity Evaluation

A study by Hafez and El-Gazzar (2017) explores the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The findings suggest that these compounds exhibit potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Propriétés

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2S2/c1-12-10-17-19(30-12)20(28)26(16-8-4-14(23)5-9-16)21(25-17)29-11-18(27)24-15-6-2-13(22)3-7-15/h2-9,12H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDYNKOREQOHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.